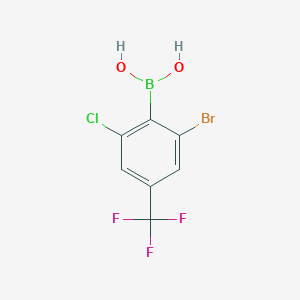

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid

Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid is a polyhalogenated arylboronic acid with a unique substitution pattern. The bromo and chloro groups at the 2- and 6-positions, respectively, along with the electron-withdrawing trifluoromethyl group at the 4-position, render this compound highly reactive in cross-coupling reactions such as the Suzuki-Miyaura reaction . Its structure is tailored for applications in pharmaceuticals, agrochemicals, and materials science, where regioselective coupling is critical. The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs, while bromo and chloro substituents enable sequential functionalization .

Properties

IUPAC Name |

[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZFIXPRTBLSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Aromatic Intermediates

The synthesis begins with halogenated precursors such as 2-bromo-6-chloro-4-(trifluoromethyl)benzene or its aniline derivatives. For example, 2-bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 912617-74-4) serves as a critical intermediate, synthesized via directed ortho-metalation or Ullmann-type couplings. Bromination and chlorination are typically performed using (N-bromosuccinimide) or in the presence of Lewis acids like , ensuring regioselectivity at the 2- and 6-positions.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via radical trifluoromethylation or nucleophilic substitution. For instance, copper-mediated reactions using under oxidative conditions (e.g., ) enable efficient CF installation. Alternatively, Sandmeyer-type reactions convert diazonium salts to trifluoromethylarenes.

Boronation Strategies

Lithiation-Borylation

A common approach involves lithiation of the halogenated precursor followed by quenching with a boronate ester. For example:

-

Lithiation : Treatment of 2-bromo-6-chloro-4-(trifluoromethyl)benzene with at in anhydrous THF generates a stable aryl lithium intermediate.

-

Borylation : Addition of trimethyl borate () yields the boronic acid after acidic workup.

Reaction Conditions :

Miyaura Borylation

Palladium-catalyzed borylation using bis(pinacolato)diboron () is employed for substrates sensitive to strong bases. The reaction utilizes as a catalyst and as a base in dioxane at .

Example Protocol :

| Component | Quantity |

|---|---|

| Substrate | 1.0 mmol |

| 1.2 mmol | |

| 3 mol% | |

| 3.0 mmol | |

| Solvent | Dioxane (5 mL) |

| Temperature | , 12 h |

| Yield | 70–85% |

Suzuki-Miyaura Cross-Coupling Applications

The boronic acid derivative is pivotal in Suzuki couplings to construct biaryl systems. A representative reaction with aryl halides uses /SPhos as a catalytic system and as a base in at .

Case Study :

Coupling this compound with benzo[b]thiophen-2-ylboronic acid pinacol ester:

-

Catalyst: (4 mol%)

-

Ligand: SPhos (8 mol%)

-

Base: (3 equiv)

-

Solvent: THF/ (9:1)

-

Temperature: , 24 h

Challenges and Optimization

Steric and Electronic Effects

The trifluoromethyl group’s electron-withdrawing nature and steric bulk complicate boronation. Strategies include:

Purification Techniques

The compound’s limited water solubility necessitates chromatographic purification (silica gel, eluent: ) or recrystallization from methanol/water mixtures.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Borylation | , , THF | 60–75% | High regioselectivity | Sensitive to moisture |

| Miyaura Borylation | , , dioxane | 70–85% | Mild conditions, broad substrate scope | Requires inert atmosphere |

| Suzuki Coupling | /SPhos, , THF/ | 65–78% | Constructs complex biaryls | Long reaction times |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2-bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid is in the development of anticancer agents. Boronic acids have been recognized for their ability to interact with biological molecules, particularly in the context of cancer treatment. Recent studies have demonstrated that derivatives of this compound can exhibit significant antiproliferative effects against prostate cancer cell lines.

In a comparative study, it was found that the boronic acid derivative had a lower IC50 value than flutamide, suggesting enhanced potency as an antiandrogenic agent. The mechanism of action involves the inhibition of androgen receptor signaling pathways, which is crucial for the growth of certain prostate cancers.

Antimicrobial Properties

Additionally, this compound has shown promise in antimicrobial applications. Studies have indicated moderate antibacterial activity against various strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at relatively low concentrations.

The antimicrobial mechanism is hypothesized to involve the formation of spiroboronates with diols present in microbial cells, disrupting their metabolic pathways.

Material Science

Organic Electronics

In material science, boronic acids are utilized for the synthesis of organic semiconductors. The unique electronic properties imparted by the trifluoromethyl group enhance charge transport characteristics in organic photovoltaic devices. Research has shown that incorporating such boronic acids into polymer matrices can improve device efficiency.

This application is particularly relevant in the development of flexible electronics and solar cells, where lightweight and efficient materials are essential.

Environmental Chemistry

Pollutant Detection and Removal

The boronic acid group allows for selective binding with diols and catechols, making compounds like this compound useful in environmental applications for detecting and removing pollutants from water sources. For instance, studies have explored its efficacy in capturing phenolic compounds from wastewater.

The ability to form stable complexes with these pollutants enhances their removal efficiency during treatment processes.

Case Studies

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, to evaluate their anticancer properties. The study highlighted the compound's ability to inhibit prostate cancer cell proliferation through targeted action on androgen receptors, demonstrating its potential as a therapeutic agent ( ).

Case Study 2: Environmental Application

A research project focused on developing water purification systems utilized boronic acids for the removal of endocrine-disrupting chemicals from industrial wastewater. The results indicated that the incorporation of this compound significantly improved removal rates compared to traditional methods ( ).

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Analysis and Structural Similarity

The following compounds share structural similarities with the target molecule but differ in substituent positions, halogens, or functional groups:

Key Observations :

- Electron-withdrawing vs. donating groups : The trifluoromethyl group in the target compound enhances electrophilicity at the boron center compared to methyl-substituted analogs, improving coupling efficiency .

- Halogen positioning : The 2-bromo-6-chloro configuration allows orthogonal reactivity in sequential cross-couplings, whereas shifted halogens (e.g., 5-bromo) may reduce regioselectivity .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The trifluoromethyl group activates the boronic acid for coupling with aryl halides, while bromo and chloro substituents serve as leaving groups for subsequent reactions. Reported to achieve >80% yield in palladium-catalyzed couplings .

- 3,5-Bis(trifluoromethyl)benzeneboronic Acid : Higher steric bulk from two CF₃ groups may slow coupling kinetics but improves stability (mp 219–226°C) .

Hydrolytic Stability

- Target Compound: The CF₃ group stabilizes the boronic acid against hydrolysis compared to non-fluorinated analogs. Stability is intermediate between 3,5-bis(trifluoromethyl)benzeneboronic acid (high stability) and halogenated analogs without CF₃ .

- 2-Bromo-6-chloro-3-methylphenylboronic Acid : The electron-donating methyl group reduces hydrolytic stability, limiting shelf life under humid conditions .

Biological Activity

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of halogen substituents and a trifluoromethyl group, enhance its lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, allowing better penetration through cell membranes. Additionally, the bromine and chlorine atoms can participate in halogen bonding, which may enhance binding affinity to target proteins or enzymes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related boronic acids, suggesting that this compound may exhibit similar properties. For instance, compounds with similar structures have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Bromo-6-chloro-4-(trifluoromethyl)BA | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | < 10 | Candida albicans |

| AN2690 (Tavaborole) | < 20 | Bacillus cereus |

Case Studies

In a series of experiments examining the antimicrobial activity of boronic acids, this compound was evaluated alongside other derivatives. The studies indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial effects compared to their non-fluorinated counterparts. Specifically, the presence of halogens was correlated with increased potency against gram-positive and gram-negative bacteria .

Notable Findings

- Antifungal Activity : The compound demonstrated significant antifungal activity against Aspergillus niger, outperforming some established antifungal agents.

- Bacterial Inhibition : The compound showed lower MIC values against Bacillus cereus compared to AN2690, indicating a potential as a new therapeutic agent .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The positioning of the bromine and chlorine atoms influences both the electronic properties and steric hindrance, which in turn affects its interaction with biological targets. Studies suggest that modifications to these substituents could lead to enhanced activity or specificity towards certain pathogens .

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Methodological Answer: The trifluoromethyl (CF₃) and halogen substituents (Br, Cl) influence reactivity and stability. Optimal conditions typically involve:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Bases : Cs₂CO₃ or K₃PO₄ in anhydrous THF or dioxane.

- Temperature : 60–90°C under inert atmosphere (N₂/Ar) to prevent protodeboronation.

- Solubility : Use polar aprotic solvents (DMF, DMSO) if poor solubility is observed. The CF₃ group enhances electrophilicity, accelerating transmetalation but may require longer reaction times (12–24 h) .

Q. How should this boronic acid be stored to maintain stability?

Methodological Answer:

- Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon).

- Avoid moisture: Use molecular sieves (3Å) in storage vials.

- Shelf-life testing via HPLC (≥97% purity threshold) is recommended every 6 months. Similar halogenated boronic acids degrade via hydrolysis or oxidation; FT-IR monitoring of B-O bond integrity is advised .

Q. What purification methods yield high-purity material after synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1 v/v) at –20°C to isolate crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent, Rf ≈ 0.4.

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient. Purity validation via ¹H/¹¹B NMR and LC-MS ensures <3% deboronated byproducts .

Advanced Research Questions

Q. How can protodeboronation be minimized in catalytic applications?

Methodological Answer:

- Additives : 2,6-Lutidine (10 mol%) or tricyclohexylphosphine (PCy₃) stabilize the boronate intermediate.

- Ligand Design : Bulky ligands (SPhos, XPhos) reduce Pd-mediated β-hydride elimination.

- Solvent Optimization : Mixed solvents (THF:H₂O, 5:1) at pH 7–9 mitigate acidic decomposition. Computational DFT studies suggest the CF₃ group reduces electron density at boron, lowering protodeboronation propensity .

Q. What mechanistic insights explain the reactivity of this compound in C–C bond formation?

Methodological Answer:

- Kinetic Studies : Stopped-flow NMR reveals rapid transmetalation (k ≈ 10³ M⁻¹s⁻¹) due to CF₃-induced Lewis acidity.

- Thermodynamics : Isothermal titration calorimetry (ITC) shows ΔG ≈ –30 kJ/mol for aryl halide coupling partners.

- DFT Modeling : The CF₃ group lowers the LUMO of the boronate complex, favoring oxidative addition with Pd⁰ .

Q. What synthetic routes compare directed ortho-metalation (DoM) vs. Miyaura borylation?

Methodological Answer:

- DoM Route :

Start with 2-bromo-6-chloro-4-(trifluoromethyl)bromobenzene.

Use LDA (2.2 eq) at –78°C in THF, followed by B(OMe)₃ quenching.

Yields: 40–50% due to competing halogen scrambling.

- Miyaura Borylation :

Pd(OAc)₂ (5 mol%), XPhos ligand, B₂Pin₂ in dioxane at 80°C.

Yields: 70–85% with <5% debromination.

LC-MS traces confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.